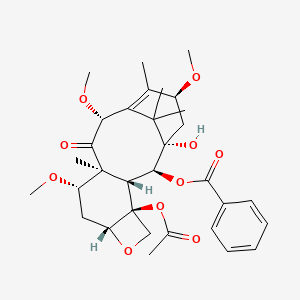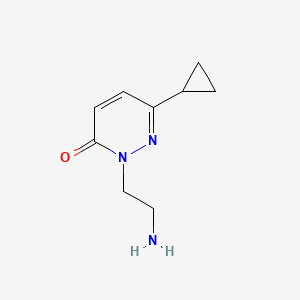
Palbociclib Pyridine N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palbociclib Pyridine N-Oxide: is a derivative of Palbociclib, a well-known cyclin-dependent kinase inhibitor used primarily in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer . The compound is characterized by the presence of a pyridine N-oxide moiety, which can influence its chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Palbociclib Pyridine N-Oxide typically involves multiple steps, starting from readily available raw materials. One reported method involves the following steps :
Nucleophilic Substitution: Starting with 2-(methylthio)pyrimidin-4-(3H)-one, a nucleophilic substitution reaction is carried out using thionyl chloride.
Bromination: The intermediate is then brominated.
Cyclopentylamine Substitution: This is followed by a nucleophilic substitution with cyclopentylamine.
Heck Reaction and Ring Closure: A one-pot two-step method involving the Heck reaction and ring closure sequence.
Oxidation and Bromination: The intermediate undergoes oxidation and further bromination.
Cross-Coupling Reaction: A cross-coupling reaction is performed to introduce the pyridine N-oxide moiety.
Final Steps: The final steps involve aqueous workup to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of inexpensive raw materials and reagents, readily controllable reaction conditions, and environmentally friendly practices .
化学反应分析
Types of Reactions: Palbociclib Pyridine N-Oxide undergoes various chemical reactions, including:
Oxidation: The pyridine moiety can be oxidized using peracids such as peracetic acid or perbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids, urea-hydrogen peroxide complex, sodium perborate, and methylrhenium trioxide as catalysts.
Reduction: Various reducing agents depending on the desired product.
Substitution: Thionyl chloride, cyclopentylamine, and other nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications.
科学研究应用
Chemistry: Palbociclib Pyridine N-Oxide is used in the synthesis of novel cyclin-dependent kinase inhibitors. Its unique structure allows for the exploration of structure-activity relationships and the development of more selective and potent inhibitors .
Biology and Medicine: The compound is studied for its potential in cancer therapy, particularly in targeting cyclin-dependent kinases 4 and 6. It has shown promise in inducing cell cycle arrest and inhibiting tumor growth .
Industry: In the pharmaceutical industry, this compound serves as a reference standard and is used in the development of new therapeutic agents .
作用机制
Palbociclib Pyridine N-Oxide exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, the compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest .
相似化合物的比较
Ribociclib: Another CDK4/6 inhibitor with a similar mechanism of action.
Abemaciclib: A CDK4/6 inhibitor with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Palbociclib Pyridine N-Oxide is unique due to the presence of the pyridine N-oxide moiety, which can enhance its selectivity and potency as a CDK4/6 inhibitor. This structural modification allows for improved pharmacological properties and potential therapeutic benefits .
属性
CAS 编号 |
2098673-40-4 |
|---|---|
分子式 |
C24H29N7O3 |
分子量 |
463.5 g/mol |
IUPAC 名称 |
6-acetyl-8-cyclopentyl-2-[(E)-(1-hydroxy-5-piperazin-1-ylpyridin-2-ylidene)amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H29N7O3/c1-15-19-13-26-24(27-20-8-7-18(14-30(20)34)29-11-9-25-10-12-29)28-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25,34H,3-6,9-12H2,1-2H3/b27-20+ |
InChI 键 |
FDCZOGMXUYLOLB-NHFJDJAPSA-N |
手性 SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)/N=C/3\C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |
规范 SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)N=C3C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)


![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)




![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)


![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
